

Application of 2,3-Dihydrohinokiflavone in neurodegenerative disease research.

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Compound of Interest

Compound Name: 2,3-Dihydrohinokiflavone

Cat. No.: B600327

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Application of 2,3-Dihydrohinokiflavone in Neurodegenerative Disease Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with detailed experimental data and protocols specifically for **2,3-Dihydrohinokiflavone** in neurodegenerative disease research is limited. The following application notes and protocols are based on the known activities of its parent compound, Hinokiflavone, and other related biflavonoids. Researchers should consider this document as a guide and adapt the protocols for the specific experimental context of **2,3-Dihydrohinokiflavone**.

Application Notes

2,3-Dihydrohinokiflavone is a biflavonoid, a class of natural compounds that has garnered significant interest for its potential therapeutic applications in a range of diseases. While direct evidence for **2,3-Dihydrohinokiflavone** in neurodegenerative disorders is not abundant, the broader class of biflavonoids, including Hinokiflavone, has demonstrated promising neuroprotective properties. These compounds are being investigated for their antioxidant, anti-inflammatory, and anti-amyloidogenic activities, which are highly relevant to the pathologies of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

The proposed mechanisms of action for biflavonoids in a neurodegenerative context include the scavenging of reactive oxygen species (ROS), modulation of pro-inflammatory signaling pathways, and inhibition of protein aggregation.[1][2] For instance, some biflavonoids have been shown to interfere with the formation of amyloid-beta (A β) fibrils, a hallmark of Alzheimer's disease.[3]

Key Potential Applications in Neurodegenerative Disease Research:

- Investigation of Antioxidant and Anti-inflammatory Effects: **2,3-Dihydrohinokiflavone** can be screened for its ability to mitigate oxidative stress and neuroinflammation in cellular and animal models of neurodegeneration.[4][5]
- Screening for Anti-amyloidogenic and Anti-tau Aggregation Properties: The compound can be tested for its capacity to inhibit the aggregation of A β peptides and the hyperphosphorylation of tau protein, key pathological events in Alzheimer's disease.[6][7]
- Elucidation of Neuroprotective Signaling Pathways: Research can focus on identifying the molecular targets and signaling cascades modulated by **2,3-Dihydrohinokiflavone** in neuronal cells.

Quantitative Data Summary

Due to the lack of specific data for **2,3-Dihydrohinokiflavone**, the following table summarizes quantitative data for related biflavonoids to provide a reference for expected activity ranges.

Compound	Assay	Target/Model	Result (IC ₅₀ /EC ₅₀)	Reference
Ginkgetin	Aβ Fibril Inhibition	Amyloid-beta 1-42	4.92 μM	[8]
Amentoflavone	Aβ Fibril Inhibition	Amyloid-beta 1-42	0.26 μM	[3]
Amentoflavone	Aβ Fibril Disaggregation	Preformed Aβ 1-42 fibrils	0.59 μM	[3]
Cupressuflavone	Cyclin-dependent kinase 5 (CDK5) Inhibition	Enzyme assay	9.29 μM	[9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of **2,3-Dihydrohinokiflavone** in neurodegenerative disease research.

Protocol 1: Assessment of Neuroprotective Effects Against Oxidative Stress in a Neuronal Cell Line

This protocol describes the use of the MTT assay to measure cell viability and determine the protective effect of **2,3-Dihydrohinokiflavone** against hydrogen peroxide (H₂O₂)-induced oxidative stress in the SH-SY5Y human neuroblastoma cell line.

Materials:

- SH-SY5Y human neuroblastoma cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- 2,3-Dihydrohinokiflavone**
- Hydrogen peroxide (H₂O₂)

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates

Procedure:

- **Cell Seeding:** Seed SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
- **Compound Pre-treatment:** Prepare various concentrations of **2,3-Dihydrohinokiflavone** in DMEM. After 24 hours of cell seeding, replace the medium with the prepared compound solutions and incubate for 2 hours.
- **Induction of Oxidative Stress:** Add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress. Include a control group without H₂O₂ and a group with H₂O₂ alone.
- **Incubation:** Incubate the plate for another 24 hours.
- **MTT Assay:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Express the cell viability as a percentage of the control group (untreated cells).

Protocol 2: Evaluation of Anti-inflammatory Activity in Microglial Cells

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells to assess the anti-inflammatory potential of **2,3-**

Dihydrohinokiflavone.

Materials:

- BV-2 murine microglial cells
- DMEM with 10% FBS and 1% penicillin-streptomycin
- **2,3-Dihydrohinokiflavone**
- Lipopolysaccharide (LPS) from Escherichia coli
- Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO₂) standard solution
- 96-well cell culture plates

Procedure:

- Cell Culture: Culture BV-2 cells in a 96-well plate at a density of 5×10^4 cells per well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **2,3-Dihydrohinokiflavone** for 1 hour.
- Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.
- Incubation: Incubate the plate for 24 hours.
- Nitrite Measurement:
 - Collect 50 µL of the cell culture supernatant from each well.
 - Add 50 µL of Griess reagent to each supernatant sample.
 - Incubate at room temperature for 10 minutes.

- Absorbance Reading: Measure the absorbance at 540 nm.
- Quantification: Determine the nitrite concentration using a standard curve generated with NaNO_2 .

Protocol 3: Thioflavin T (ThT) Assay for Amyloid- β Aggregation Inhibition

This protocol is used to assess the ability of **2,3-Dihydrohinokiflavone** to inhibit the aggregation of A β peptides, a key process in Alzheimer's disease pathology.

Materials:

- Amyloid-beta (1-42) peptide
- Hexafluoroisopropanol (HFIP)
- Thioflavin T (ThT)
- Phosphate buffer (pH 7.4)
- **2,3-Dihydrohinokiflavone**
- 96-well black, clear-bottom plates

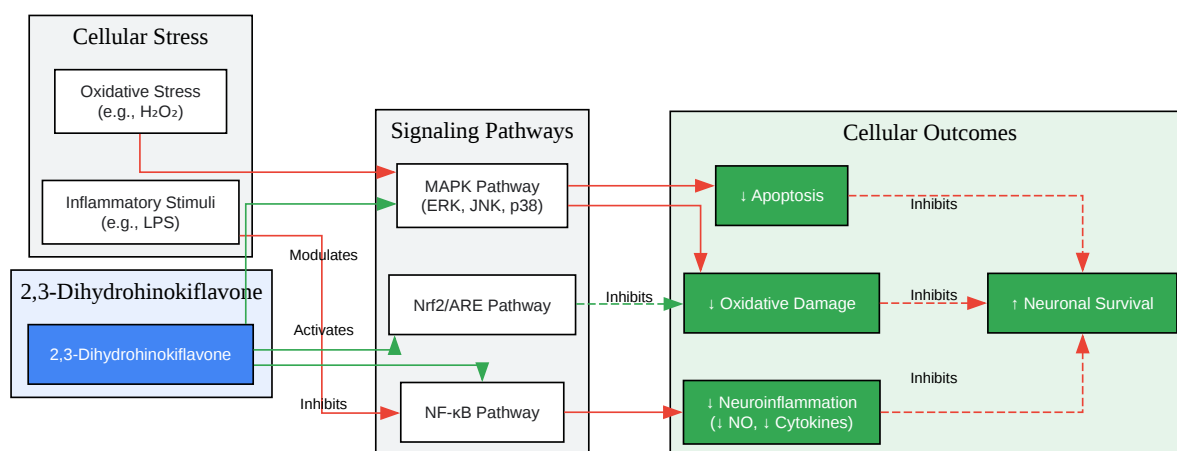
Procedure:

- A β Peptide Preparation: Dissolve A β (1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP. Store the peptide film at -20°C.
- Assay Preparation: Resuspend the A β peptide film in phosphate buffer to a final concentration of 20 μM .
- Incubation with Compound: In a 96-well plate, mix the A β solution with various concentrations of **2,3-Dihydrohinokiflavone**. Include a control with A β alone.
- Aggregation: Incubate the plate at 37°C for 48 hours with gentle agitation.

- ThT Staining: Add ThT to each well to a final concentration of 5 μM .
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 440 nm and an emission wavelength of 485 nm.
- Data Analysis: Calculate the percentage of inhibition of A β aggregation for each concentration of the compound compared to the control.

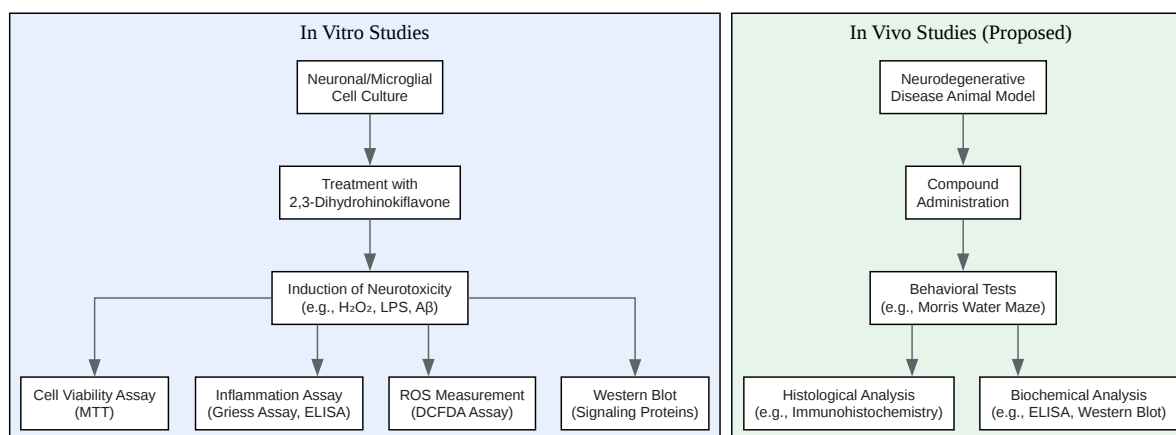
Visualizations

The following diagrams illustrate key signaling pathways and workflows relevant to the study of **2,3-Dihydrohinokiflavone** in neurodegenerative disease research.



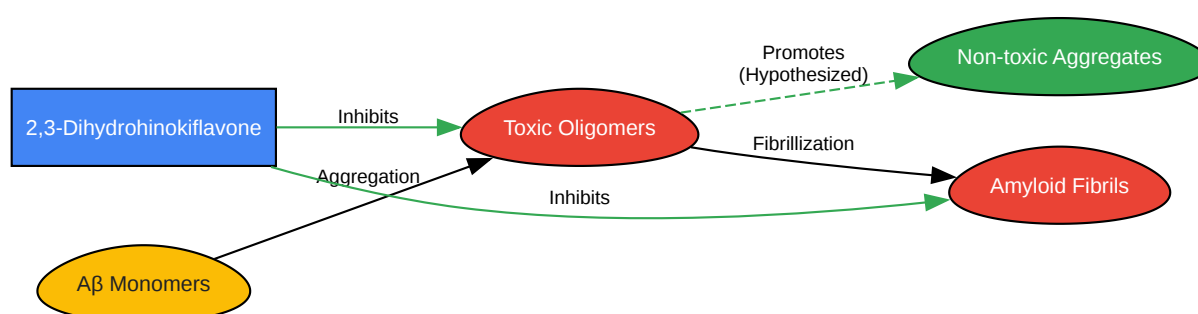
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Caption: Proposed neuroprotective signaling pathways of **2,3-Dihydrohinokiflavone**.



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Caption: Experimental workflow for evaluating neuroprotective effects.



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Caption: Hypothesized inhibition of amyloid-beta aggregation.

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